N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core linked to a benzo[d][1,2,3]triazin-4-one moiety through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide typically involves multiple steps:
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Formation of the Benzo[d][1,2,3]triazin-4-one Core
- The benzo[d][1,2,3]triazin-4-one core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzoic acid derivatives, under acidic or basic conditions .
- Common reagents include acetic anhydride or polyphosphoric acid, which facilitate the cyclization process.
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Attachment of the Ethyl Linker
- The ethyl linker is introduced via alkylation reactions. This can be achieved using ethyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate .
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Coupling with Quinoline-2-carboxamide
- The final step involves coupling the benzo[d][1,2,3]triazin-4-one derivative with quinoline-2-carboxamide. This can be done using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction
- Reduction reactions can target the benzo[d][1,2,3]triazin-4-one core, converting it to more reduced forms. Sodium borohydride is a typical reducing agent used in such transformations.
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Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: NBS or NCS in dichloromethane.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced benzo[d][1,2,3]triazin-4-one derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology
Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide: shares structural similarities with other quinoline derivatives and benzo[d][1,2,3]triazin-4-one compounds.
Uniqueness
- The unique combination of the quinoline and benzo[d][1,2,3]triazin-4-one moieties linked by an ethyl chain distinguishes this compound from others. This structural uniqueness contributes to its distinct chemical reactivity and potential applications.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(17-10-9-13-5-1-3-7-15(13)21-17)20-11-12-24-19(26)14-6-2-4-8-16(14)22-23-24/h1-10H,11-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBYYLVSHZLFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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